BenchChemオンラインストアへようこそ!

Calcium hydrogen phosphate

Solubility Bioavailability Pharmaceutical Excipient

Choose anhydrous Calcium Hydrogen Phosphate (DCPA) for formulations that demand phase stability and brittle fragmentation. Unlike the metastable dihydrate (DCPD), DCPA eliminates dehydration-induced tablet disintegration and uncontrolled release profile drift. Its low, pH-dependent solubility (≈0.048 g/L) is essential for sustained-release matrix tablets, while its compaction behavior reduces die-fill variability and energy consumption in high-speed direct compression. DCPA also serves as a reliable precursor for brushite/monetite bone cements, promoting in vivo hydroxyapatite formation. Substituting with TCP or DCPD risks batch failure, regulatory non-compliance, and compromised bioavailability. Insist on the anhydrous form to secure shelf-life robustness and process efficiency.

Molecular Formula CaH3O4P
Molecular Weight 138.07 g/mol
CAS No. 7757-93-9
Cat. No. B1668225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium hydrogen phosphate
CAS7757-93-9
Synonymsanhydrous dibasic calcium phosphate
calcium hydrogen phosphate
calcium phosphate (CaHPO4)
calcium phosphate, dibasic, anhydrous
dibasic calcium phosphate, anhydrous
monetite
Molecular FormulaCaH3O4P
Molecular Weight138.07 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Ca]
InChIInChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)
InChIKeyUUVBYOGFRMMMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in water. Insoluble in ethanol
Solubility: cold water 0.0316 g/100 cc @ 38 °C;  hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/
Practically insol in water, alc
Sol in dil hydrochloric, nitric & acetic acids
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calcium Hydrogen Phosphate (CAS 7757-93-9) for Industrial & Pharmaceutical Procurement: Key Properties and Comparator Context


Calcium hydrogen phosphate (CAS 7757-93-9), commonly referred to as dibasic calcium phosphate anhydrous (DCPA) or the mineral monetite, is an inorganic calcium salt of orthophosphoric acid with the formula CaHPO₄ . It exists as a white, odorless, monoclinic crystalline powder that is practically insoluble in water (approximately 0.048 g/L at 25°C) and ethanol, but readily soluble in dilute acids [1][2]. Unlike its hydrated counterpart, dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O), DCPA is the thermodynamically stable form at temperatures above 100°C and exhibits distinct physical and chemical behaviors that are critical for performance in pharmaceutical, biomaterial, and industrial applications [2].

Why Substituting Calcium Hydrogen Phosphate (CAS 7757-93-9) with Generic Calcium Phosphates Introduces Technical Risk


Generic substitution of calcium hydrogen phosphate (DCPA) with other calcium phosphate salts—such as tricalcium phosphate (TCP) or its own dihydrate form (DCPD)—is scientifically unsound due to substantial differences in physicochemical properties that directly impact performance, stability, and processability. Key parameters including water solubility, hygroscopicity, phase stability, and mechanical deformation behavior vary by orders of magnitude across the calcium phosphate family [1]. For instance, TCP exhibits approximately 19-fold lower water solubility than DCPA [1], while DCPD is metastable and prone to dehydration-induced phase transformation in solid dosage forms, which can alter drug release and tablet integrity [2]. Furthermore, DCPA's brittle fragmentation mechanism during compaction differs fundamentally from the plastic deformation of common alternative excipients like microcrystalline cellulose (MCC), resulting in distinct die-filling behavior, compaction energy requirements, and tablet mechanical properties [3]. These differences are not interchangeable; selecting the wrong calcium phosphate grade or alternative excipient can lead to batch failure, regulatory non-compliance, or compromised product performance.

Calcium Hydrogen Phosphate (CAS 7757-93-9): Quantified Differentiation Against Key Comparators


Water Solubility of DCPA vs. Tricalcium Phosphate (α-TCP): A 19-Fold Difference

Dicalcium phosphate anhydrous (DCPA, CaHPO₄) exhibits a water solubility of approximately 0.048 g/L at 25°C, which is 19.2 times higher than that of α-tricalcium phosphate (α-TCP, α-Ca₃(PO₄)₂) at 0.0025 g/L [1]. This significant difference in intrinsic solubility directly governs dissolution kinetics and, consequently, the bioavailability of calcium and phosphate ions in physiological or agricultural environments [1].

Solubility Bioavailability Pharmaceutical Excipient Dissolution

Physical Stability: DCPA Resists Hydration for >7 Months vs. Metastable DCPD

Anhydrous dibasic calcium phosphate (DCPA) demonstrates superior physical stability compared to its dihydrate counterpart (DCPD). While DCPD is prone to dehydration and subsequent phase transformation under ambient conditions, DCPA resisted hydration even when dispersed in water for over 7 months across a temperature range of 4–50°C [1]. The reverse transition (DCPA → DCPD) is extremely unlikely, meaning DCPA maintains its anhydrous state and associated functional properties throughout the product lifecycle [1].

Phase Stability Hydration Pharmaceutical Excipient Shelf-life

Compaction Behavior: Brittle Fragmentation of DCPA vs. Plastic Deformation of Microcrystalline Cellulose (MCC)

Anhydrous dibasic calcium phosphate (DCPA) deforms primarily by brittle fragmentation during tablet compression, in contrast to the viscoelastic plastic deformation exhibited by microcrystalline cellulose (MCC) [1]. Compaction simulation studies reveal that increasing DCPA content in MCC blends reduces die-fill height, compaction energy demand, and tablet weight variability, while MCC-dominated formulations require higher compression work and store more elastic energy, leading to greater elastic recovery [1].

Tablet Manufacturing Compaction Excipient Direct Compression Mechanical Properties

Flowability: DCPA Exhibits Good Powder Flow vs. Poor Flow of MCC

In a systematic study of pharmaceutical excipients, anhydrous dibasic calcium phosphate (DCPA) demonstrated good powder flow characteristics, whereas microcrystalline cellulose (MCC) exhibited poor flowability due to higher cohesiveness [1]. Blends with higher DCPA concentrations displayed markedly improved flow properties, which is a critical parameter for achieving consistent tablet weight and content uniformity during high-speed manufacturing [1].

Powder Flow Tablet Manufacturing Excipient Die Filling

Calcium Hydrogen Phosphate (CAS 7757-93-9): High-Value Application Scenarios Driven by Quantified Differentiation


Pharmaceutical Tablet Manufacturing by Direct Compression

The combination of good powder flow, brittle fragmentation behavior, and robust physical stability makes DCPA an optimal filler-binder for direct compression tablet formulations [1][2]. Its performance in high-speed manufacturing, evidenced by reduced die-fill height and lower compaction energy compared to MCC, directly translates to improved process efficiency and consistent tablet quality [1]. The phase stability of DCPA ensures that tablet properties remain unchanged throughout the product shelf-life, unlike formulations using DCPD which risk phase transformation [2].

Calcium Phosphate Bone Cements and Bioceramics

The moderate water solubility of DCPA (~0.048 g/L) compared to the much lower solubility of TCP (~0.0025 g/L) allows for controlled dissolution and reprecipitation, which is fundamental to the setting and remodeling of brushite- and monetite-based bone cements [1]. DCPA serves as a reactive precursor that, when mixed with other calcium phosphates (e.g., tetracalcium phosphate), forms hydroxyapatite in vivo, promoting osteoconductivity and bone regeneration [1].

Sustained-Release Oral Drug Delivery Systems

The low, pH-dependent solubility of DCPA makes it a valuable insoluble matrix former in hydrophilic matrix tablets. By carefully adjusting the ratio of DCPA to soluble excipients (like lactose), formulators can modulate drug release kinetics, providing a robust platform for designing sustained-release profiles [3]. Its stability ensures consistent drug release over the product's shelf life.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium hydrogen phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.